N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Compounds with structural similarities, such as various heterocyclic derivatives, have been synthesized for their potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, highlights the significance of complex molecule synthesis in discovering new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Properties : Certain synthesized pyrimidine derivatives have shown promising antimicrobial and antioxidant activities. For example, the synthesis of N-10-methyl-4-thiofolic acid and related compounds as potential inhibitors highlights the exploration of pyrimidine derivatives in microbial resistance and oxidative stress management (Elliott et al., 1975).
Anticancer Potential : The development of dual inhibitors for enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) from pyrimidine derivatives underlines the compound's potential in cancer therapy. These dual inhibitors show significant efficacy in vitro against tumor cells, indicating a promising avenue for anticancer drug development (Gangjee et al., 2009).
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c19-15-14(21-16(25)11-5-2-1-3-6-11)17(26)23-18(22-15)28-10-13(24)20-9-12-7-4-8-27-12/h1-3,5-6,12H,4,7-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJBZKNKWFCSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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